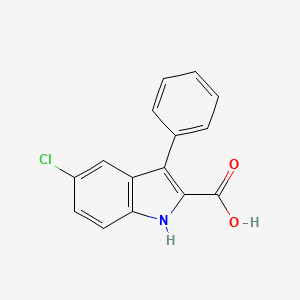

5-chloro-3-phenyl-1H-indole-2-carboxylic acid

Descripción general

Descripción

5-chloro-3-phenyl-1H-indole-2-carboxylic acid is a chemical compound with the molecular formula C15H10ClNO2. It belongs to the class of indole derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3-phenyl-1H-indole-2-carboxylic acid typically involves the Fischer indole synthesis method. This method includes the reaction of phenylhydrazine hydrochloride with cyclohexanone in the presence of methanesulfonic acid under reflux conditions in methanol . The reaction yields the desired indole derivative in good yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

5-chloro-3-phenyl-1H-indole-2-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo electrophilic substitution reactions, particularly at the indole nitrogen or the phenyl ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in ethanol under reflux conditions.

Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated or sulfonylated derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Role in Anticancer Research

This compound is primarily recognized for its role as an intermediate in the synthesis of anti-cancer agents. Its structure allows for modifications that can enhance biological activity. Recent studies have demonstrated its effectiveness against mutant pathways associated with cancers, such as EGFR and BRAF. For instance, derivatives of this compound have shown antiproliferative activities with GI50 values ranging from 29 nM to 78 nM against various cancer cell lines, outperforming established drugs like erlotinib .

Case Study: Antiproliferative Activity

A study published in 2023 highlighted the synthesis of new derivatives based on 5-chloro-3-phenyl-1H-indole-2-carboxylic acid, which exhibited significant antiproliferative effects. The most potent derivative demonstrated a GI50 of 29 nM against pancreatic cancer cells, indicating its potential as a lead compound for further drug development .

Biochemical Research

Enzyme Interaction Studies

Researchers utilize this compound to investigate enzyme interactions and metabolic pathways. Its unique chemical structure enables scientists to explore how it interacts with various biological targets, providing insights into cellular processes that could lead to new therapeutic strategies.

Example: Metabolic Pathway Insights

In biochemical assays, this compound has been used to elucidate the roles of specific enzymes in metabolic pathways related to cancer metabolism, aiding in the identification of potential therapeutic targets .

Material Science

Development of Novel Materials

The compound is also employed in material science for creating innovative materials such as polymers and coatings. Its chemical properties can enhance stability and resistance to degradation in various applications.

Applications in Coatings

Research indicates that incorporating this indole derivative into polymer matrices can improve their mechanical properties and thermal stability, making them suitable for advanced engineering applications .

Organic Synthesis

Building Block for Complex Molecules

this compound serves as a valuable building block in organic synthesis. It facilitates the creation of complex molecules through various chemical reactions.

Synthesis Examples

In synthetic organic chemistry, this compound has been utilized to develop alkaloids and other pharmaceutically active target molecules. Its versatility allows chemists to explore diverse synthetic pathways leading to novel compounds with potential therapeutic applications .

Data Tables

Mecanismo De Acción

The mechanism of action of 5-chloro-3-phenyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound binds to multiple receptors with high affinity, leading to various biological effects. For example, it may inhibit certain enzymes or modulate signaling pathways involved in cell proliferation and apoptosis .

Comparación Con Compuestos Similares

Similar Compounds

- 5-fluoro-3-phenyl-1H-indole-2-carboxylic acid

- 5-chloro-3-(o-tolylsulfonyl)-1H-indole-2-carbohydrazide

- 5-chloro-N’-isopropyl-3-(o-tolylsulfonyl)-1H-indole-2-carbohydrazide .

Uniqueness

5-chloro-3-phenyl-1H-indole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine and phenyl groups contribute to its stability and reactivity, making it a valuable compound for various applications .

Actividad Biológica

5-Chloro-3-phenyl-1H-indole-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 271.7 g/mol. Its structure features an indole ring substituted with a chlorine atom and a phenyl group, which contributes to its biological properties.

Target Interaction:

The primary target for this compound is glycogen phosphorylase b (PYGB) . The interaction with PYGB plays a crucial role in cellular energy metabolism by modulating glycogenolysis, which can impact cellular responses to hypoxia and reoxygenation injuries, particularly in astrocytes.

Biochemical Pathways:

The inhibition of PYGB leads to reduced glycogen breakdown, lowering the levels of lactate and pyruvate, which are critical byproducts of anaerobic metabolism. This modulation can enhance cell viability under stress conditions by decreasing reactive oxygen species (ROS) levels and lactate dehydrogenase (LDH) leakage.

Biological Activities

-

Anticancer Activity:

- Cell Proliferation Inhibition: Studies have shown that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds derived from this compound demonstrated GI50 values ranging from 29 nM to 78 nM in different cancer models, outperforming standard treatments like erlotinib in certain cases .

- Mechanisms: The compound's ability to inhibit mutant EGFR/BRAF pathways has been documented, highlighting its potential as a targeted therapy for cancers driven by these mutations .

-

Anti-inflammatory Effects:

- The compound has shown promise in reducing inflammatory markers in vitro, suggesting its utility in treating inflammatory diseases. Its structural properties facilitate interactions with various biological targets involved in inflammation pathways.

-

Antimicrobial Activity:

- Preliminary studies indicate that this compound may possess antimicrobial properties, although further research is necessary to fully characterize this activity.

Table 1: Summary of Biological Activities

Example Case Study

In a study evaluating the anticancer properties of various derivatives of this compound, compounds were tested against the LOX-IMVI melanoma cell line. Compound 3e exhibited an IC50 value of 0.96 µM, demonstrating potent antiproliferative activity compared to standard controls . This highlights the compound's potential as an effective treatment option for melanoma.

Propiedades

IUPAC Name |

5-chloro-3-phenyl-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClNO2/c16-10-6-7-12-11(8-10)13(14(17-12)15(18)19)9-4-2-1-3-5-9/h1-8,17H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQRNPWUZAVBEBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(NC3=C2C=C(C=C3)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60377326 | |

| Record name | 5-chloro-3-phenyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21139-31-1 | |

| Record name | 5-chloro-3-phenyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.